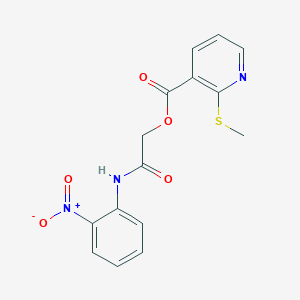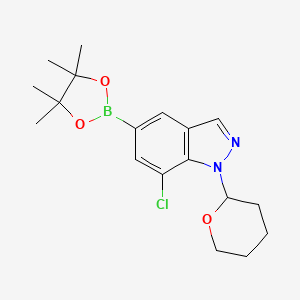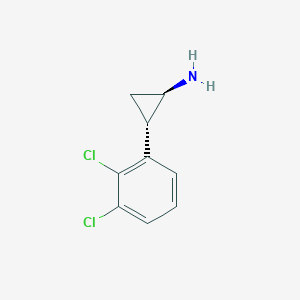![molecular formula C14H13BO2 B15280456 (4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a vinyl group attached to a biphenyl structure, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields such as material science, medicinal chemistry, and polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple a vinyl halide with a boronic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Palladium catalysts and bases like potassium carbonate in solvents such as THF are used.
Major Products
Oxidation: Boronic esters or acids.
Reduction: Ethyl-substituted biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
(4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and polymers.
Biology: Acts as a building block for bioactive compounds and probes.
Medicine: Involved in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials such as self-healing polymers and aggregation-induced emission (AIE) dyes
Wirkmechanismus
The mechanism of action of (4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be reversible under certain conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Ethenylphenyl)boronic acid
- (p-Vinylphenyl)boronic acid
- 4-Styrylboronic acid
- 4-Vinylbenzeneboronic acid
Uniqueness
(4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its biphenyl structure, which imparts additional stability and electronic properties compared to simpler vinylboronic acids. This makes it particularly useful in applications requiring robust and stable compounds .
Eigenschaften
Molekularformel |
C14H13BO2 |
|---|---|
Molekulargewicht |
224.06 g/mol |
IUPAC-Name |
[3-(4-ethenylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H13BO2/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17/h2-10,16-17H,1H2 |
InChI-Schlüssel |
HTKWKNUSDCJEOL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)C=C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)



![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)
![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)

![2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate](/img/structure/B15280466.png)
